2-(2,5-Dimethylphenyl)ethanimidamide
Description
2-(2,5-Dimethylphenyl)ethanimidamide is an amidine derivative featuring a 2,5-dimethylphenyl substituent attached to an ethanimidamide backbone. Amidines are nitrogen-containing compounds with a general structure R–C(=NH)–NH₂, known for their basicity and diverse biological activities, including interactions with enzymes and receptors. The 2,5-dimethylphenyl group introduces steric and electronic effects that influence solubility, lipophilicity, and binding affinity to biological targets.
Properties
CAS No. |
374064-83-2 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
VLLICFQUTUMOSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC(=N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the phenyl ring critically influence biological and chemical properties. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Exhibits strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts due to the electron-donating methyl groups at the 2,5-positions, which enhance lipophilicity and stabilize interactions with photosystem II [1].
- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Fluorine atoms at the 3,5-positions act as electron-withdrawing groups, improving PET inhibition through polar interactions with target proteins [1].
By contrast, 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 5766-40-5) lacks the amidine functionality but shares the 2,5-dimethylphenyl group. Its hydroxyacetic acid moiety confers distinct solubility and reactivity, making it more suitable for synthetic derivatization (e.g., esterification) rather than biological targeting [4].
Backbone Modifications and Functional Groups
Modifications to the core structure significantly alter applications:
- rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol: This cyclohexanol derivative (MW 204.31) replaces the ethanimidamide group with a hydroxylated cyclohexane ring, prioritizing stereochemical complexity for chiral synthesis or material science applications [6].
- N-(2,5-Dimethylphenyl)ethanimidamide : The amidine group provides a protonatable nitrogen, enabling pH-dependent interactions with biological membranes or enzymes. This is absent in carboxamides or hydroxyacetic acid analogs.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | Substituent Positions | Key Functional Group | IC₅₀ (PET Inhibition) | CAS Number |
|---|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 307.35 | 2,5-dimethylphenyl | Carboxamide | ~10 µM | Not provided |
| 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid | 180.20 | 2,5-dimethylphenyl | Hydroxyacetic acid | N/A | 5766-40-5 |
| rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol | 204.31 | 2,5-dimethylphenyl | Cyclohexanol | N/A | EN300-761603 |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 313.28 | 3,5-difluorophenyl | Carboxamide | ~10 µM | Not provided |
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